molecular formula C15H26O2Si B8392238 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol

Cat. No.: B8392238
M. Wt: 266.45 g/mol
InChI Key: ZBLHGNRMPBIODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

    Oxidation: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanal or 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanone.

    Reduction: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propane.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.

    Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional sites. The phenyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 4-(tert-Butyldimethylsiloxy)benzaldehyde
  • 4-(tert-Butyldimethylsiloxy)phenol

Uniqueness

3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is unique due to its combination of a silyl-protected phenol and a propanol chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

Molecular Formula

C15H26O2Si

Molecular Weight

266.45 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-ol

InChI

InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-11,16H,6-7,12H2,1-5H3

InChI Key

ZBLHGNRMPBIODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCCO

Origin of Product

United States

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